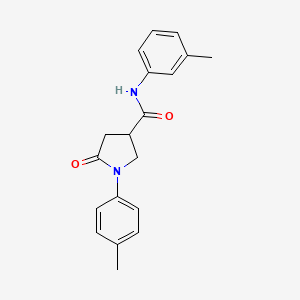

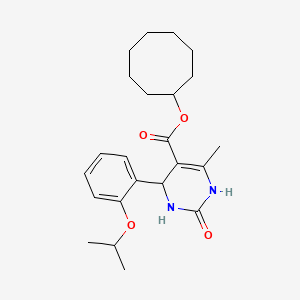

![molecular formula C19H28N2O B5214335 N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, also known as CPP-109, is a chemical compound that has gained attention in scientific research for its potential use in treating addiction and other neurological disorders.

Wirkmechanismus

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide works by inhibiting the enzyme called dopamine esterase, which is responsible for breaking down dopamine in the brain. This leads to increased levels of dopamine, a neurotransmitter that is associated with feelings of pleasure and reward. By increasing dopamine levels, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide may help reduce the cravings for addictive substances and improve mood in individuals with neurological disorders.

Biochemical and Physiological Effects:

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to have a number of biochemical and physiological effects in animal studies. These include increased dopamine levels in the brain, decreased cocaine and alcohol self-administration, and improved cognitive function in rats. In humans, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been shown to be safe and well-tolerated, with no serious adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is its specificity for dopamine esterase, which makes it a useful tool for studying the role of dopamine in addiction and other neurological disorders. However, its effects may be limited to certain types of addiction, and further research is needed to determine its efficacy in treating other disorders. Additionally, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is not currently approved for human use, which may limit its potential for clinical applications.

Zukünftige Richtungen

There are a number of future directions for research on N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide. One area of interest is its potential use in combination with other drugs or therapies for addiction and other neurological disorders. Another direction is to explore its effects on other neurotransmitters besides dopamine, such as serotonin and norepinephrine. Additionally, further research is needed to determine the optimal dosage and duration of treatment for N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide, as well as its long-term effects on the brain and body.

In conclusion, N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide is a promising compound with potential applications in treating addiction and other neurological disorders. Its specificity for dopamine esterase makes it a useful tool for studying the role of dopamine in these conditions, and further research is needed to determine its efficacy and safety in humans.

Synthesemethoden

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide can be synthesized using a multi-step process, starting with the reaction of cyclopentanone with methyl magnesium bromide to form a Grignard reagent. This reagent is then reacted with 1-(2-phenylethyl)piperidine to form the intermediate product, which is then treated with cyclopentanecarboxylic acid chloride to yield N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide.

Wissenschaftliche Forschungsanwendungen

N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has been extensively studied for its potential use in treating addiction, specifically for cocaine and alcohol dependence. It has been shown to inhibit the enzyme responsible for breaking down cocaine and alcohol in the body, leading to increased levels of these substances in the brain and reducing the desire to use them. N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide has also shown promise in treating other neurological disorders, such as epilepsy and depression.

Eigenschaften

IUPAC Name |

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O/c22-19(17-9-4-5-10-17)20-18-11-6-13-21(15-18)14-12-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-15H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBUQXKOJUVOFPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(2-phenylethyl)piperidin-3-yl]cyclopentanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

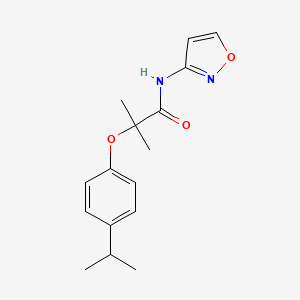

![3-(2,3-dihydroxypropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5214255.png)

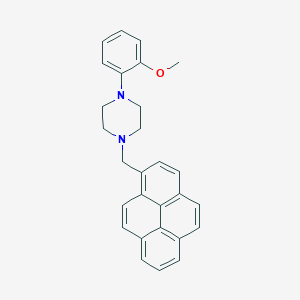

![1-{[2-(2-methoxyethyl)-5-pyrimidinyl]methyl}-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5214286.png)

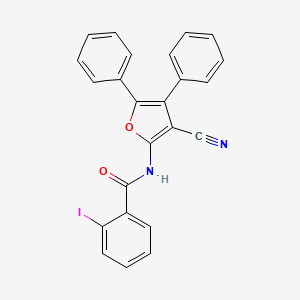

![N-{2-[4-(2-fluorophenyl)-1-piperazinyl]ethyl}-N'-phenylurea](/img/structure/B5214293.png)

![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)

![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)

![6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)

![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)